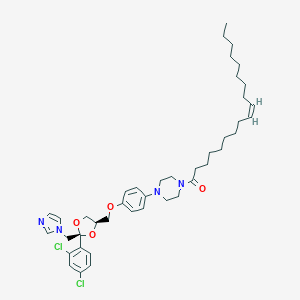
Ketoconazole oleate
Vue d'ensemble
Description
Ketoconazole is an antifungal medication used to treat certain infections caused by fungus . It works by killing the fungus or yeast or preventing its growth . Ketoconazole is used in the treatment of fungal infections of the skin and systemic fungal infections . These include blastomycosis, histoplasmosis, paracoccidioidomycosis, coccidioidomycosis, and chromomycosis .
Synthesis Analysis
The synthesis of Ketoconazole involves complex chemical reactions. The stressed degradation of Ketoconazole drug substance was performed under acid, base, thermal, photo, and oxidative stress conditions . A wide variety of columns, mobile phase combinations, degassers were used for the study .
Molecular Structure Analysis
The structure and dynamics of various molecular moieties of Ketoconazole are thoroughly studied by measuring chemical shift anisotropy tensor and site-specific spin-lattice relaxation time . The local correlation time at crystallographically different carbon nuclei sites is also calculated .
Chemical Reactions Analysis
Ketoconazole undergoes various chemical reactions under different conditions. The major degradation was observed under acid, base, and oxidative stress conditions . The degradation study was performed using a gradient method .
Physical And Chemical Properties Analysis
Ketoconazole is a white or almost white powder . It is practically insoluble in water; freely soluble in dichloromethane R; soluble in methanol R; sparingly soluble in ethanol (~750 g/l) TS .
Applications De Recherche Scientifique
Ketoconazole is known as a potent inhibitor of steroid production, including gonadal and adrenal steroid synthesis, with its effects observed both in vitro and in vivo (Sonino, 1987).
In a study examining the effects of ketoconazole on oleic acid-induced pulmonary injury in dogs, it was found to influence pulmonary and systemic hemodynamics, and pulmonary function (Tachmes et al., 1991).
Ketoconazole has been utilized in ophthalmic drug delivery systems. Research focused on loading ketoconazole within cubosomes (KZ-Cub) to enhance ocular retention time and permeability, showing promising results in in-vitro and in-vivo antifungal activity (Elfaky et al., 2021).
The antifungal effects of ketoconazole have been compared to ozonized sunflower oil (OLEOZON®) in the treatment of onychomycosis, showing OLEOZON® to be superior to ketoconazole (Menéndez et al., 2011).
Ketoconazole has been studied for its potential in blocking the stress-induced reinstatement of cocaine-seeking behavior in rats, suggesting its role in addressing corticosterone contributions to stressor-induced behaviors (Mantsch & Goeders, 1999).
The drug's ability to block adrenal steroid synthesis was observed in studies with humans and isolated adrenal cells from rats, highlighting its potential utility in clinical trials for conditions related to steroid synthesis (Pont et al., 1982).
Ketoconazole's interaction with various cytochrome P450 enzymes has been studied, indicating its role in drug-drug interactions, especially those involving CYP3A4/5 (Lu et al., 2007).
Research into ketoconazole derivatives, like oleoyl-ketoconazole, showed enhanced antileishmanial efficacy, indicating the potential of modifying ketoconazole's structure for improved therapeutic outcomes (Pirson et al., 1990).
Mécanisme D'action
Ketoconazole works as an antifungal agent by inhibiting the cytochrome P450 14α-demethylase enzyme . This enzyme is responsible for inhibiting the biosynthesis of triglycerides and phospholipids by fungi . More specifically, Ketoconazole inhibits the synthesis of lanosterol, a necessary precursor for ergosterol biosynthesis .
Safety and Hazards
Ketoconazole can cause serious harm to your liver that may result in liver transplant or cause death . It should be used only when you cannot use other antifungal medications . Ketoconazole is not for use in treating fungal infections of the fingernails or toenails . This medicine is also not for use in treating prostate cancer or Cushing syndrome .
Propriétés
IUPAC Name |
(Z)-1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]octadec-9-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H58Cl2N4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-41(49)48-28-26-47(27-29-48)36-19-21-37(22-20-36)50-31-38-32-51-42(52-38,33-46-25-24-45-34-46)39-23-18-35(43)30-40(39)44/h9-10,18-25,30,34,38H,2-8,11-17,26-29,31-33H2,1H3/b10-9-/t38-,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUMGZNRGXQGLP-ZGMAEZRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H58Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
753.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ketoconazole oleate | |
CAS RN |
121917-58-6 | |
| Record name | Ketoconazole oleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121917586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



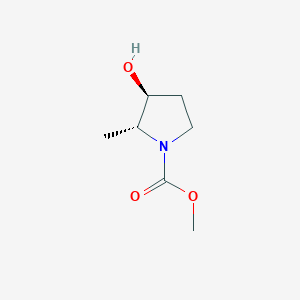

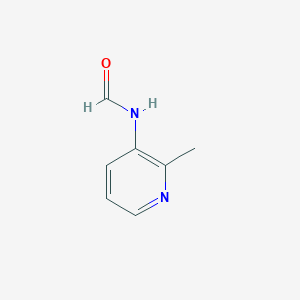
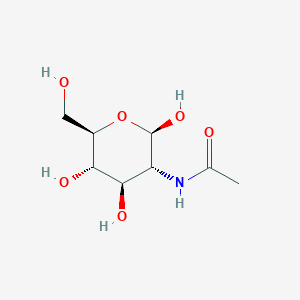

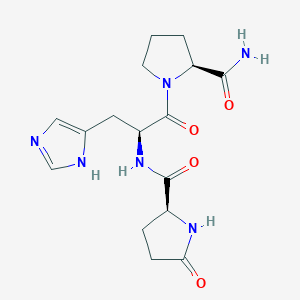





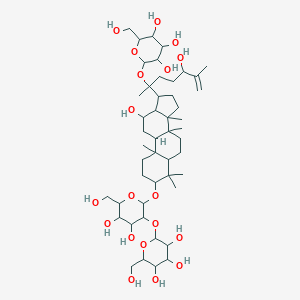
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B58378.png)
![(6E)-4-Amino-3-[[4-[[4-[(2Z)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoyl]amino]phenyl]diazenyl]-6-[(2-methoxyphenyl)hydrazinylidene]-5-oxonaphthalene-1-sulfonic acid](/img/structure/B58380.png)